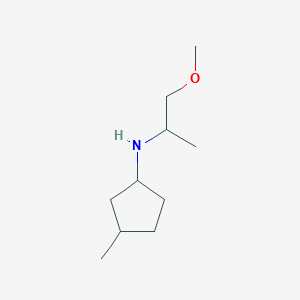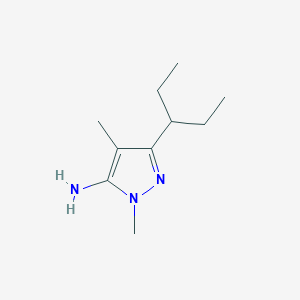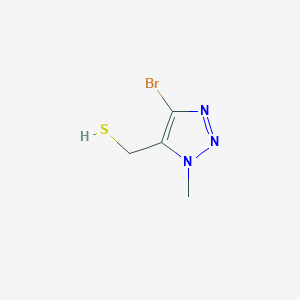
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a methanethiol group at the 5th position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Methylation: The methyl group can be introduced at the 1st position through a methylation reaction using a methylating agent like methyl iodide.
Thiol Group Introduction: The methanethiol group can be introduced through a substitution reaction where a suitable thiolating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated triazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium thiolate (NaS⁻), sodium methoxide (NaOCH₃), or primary amines (RNH₂) are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: De-brominated triazole.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiol group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring provides stability and specificity to the compound, allowing it to interact with specific biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine: Contains an amine group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methane: Lacks the thiol group, making it less reactive.
Uniqueness
- The presence of the thiol group in (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol makes it highly reactive and suitable for various chemical modifications.
- The bromine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C4H6BrN3S |
|---|---|
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
(5-bromo-3-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6BrN3S/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 |
InChI-Schlüssel |
DSEZSFHUVAUUAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


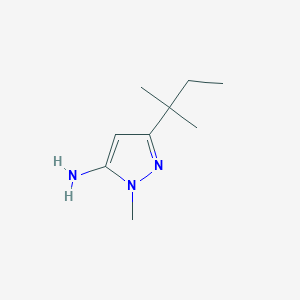


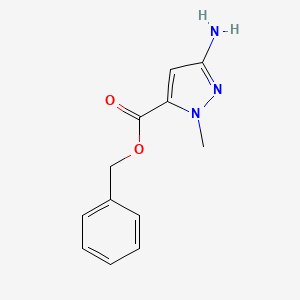
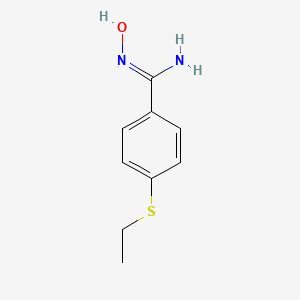
![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)

![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
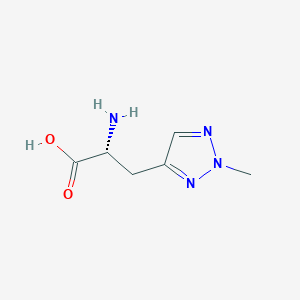
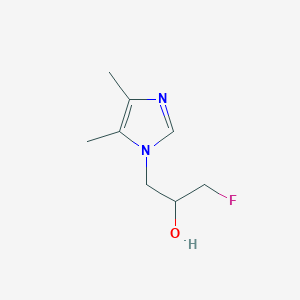
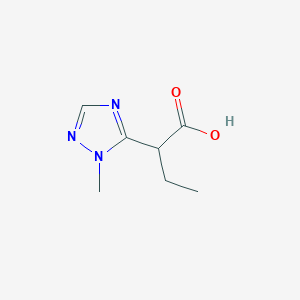
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
